Asenapine 11-Hydroxysulfate-13CD3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

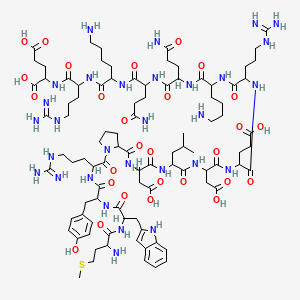

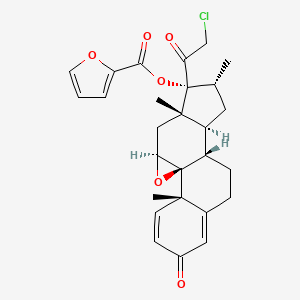

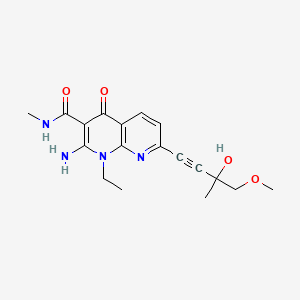

Asenapine 11-Hydroxysulfate-13CD3 is a derivative of Asenapine, an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a sublingually administered medication . The molecular formula of Asenapine 11-Hydroxysulfate-13CD3 is C₁₇H₁₆ClNO₅S.

Synthesis Analysis

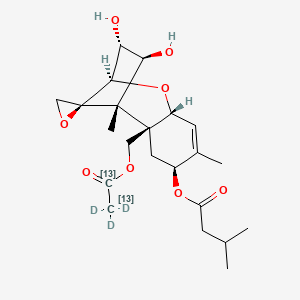

The synthesis of Asenapine involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization . The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves effective utilization of labeled precursors .Molecular Structure Analysis

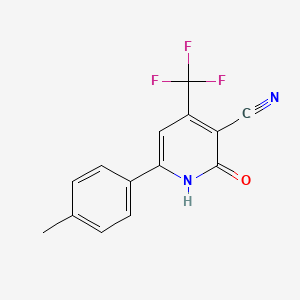

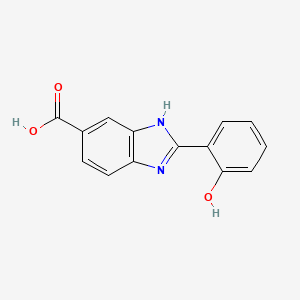

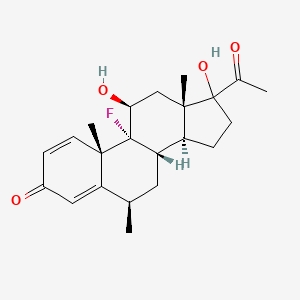

The molecular structure of Asenapine is complex, belonging to the dibenzo-oxepino pyrrole class . The molecular weight of Asenapine 11-Hydroxysulfate-13CD3 is 381.83.Chemical Reactions Analysis

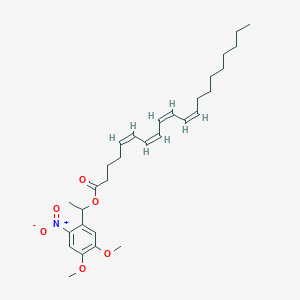

Asenapine undergoes extensive first-pass metabolism if ingested, which is why it is administered sublingually .Physical And Chemical Properties Analysis

Asenapine 11-Hydroxysulfate-13CD3 has a molecular weight of 381.83. The density of Asenapine 11-Hydroxysulfate is predicted to be 1.479±0.06 g/cm3 .作用機序

Safety and Hazards

将来の方向性

Asenapine is currently approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use . Future research may focus on expanding its applications and improving its formulation.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine 11-Hydroxysulfate-13CD3 involves the conversion of Asenapine to its 11-hydroxy derivative, followed by sulfation and deuteration.", "Starting Materials": [ "Asenapine", "Sulfur trioxide", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Asenapine is dissolved in methanol and reacted with sulfur trioxide to form the 11-hydroxy derivative.", "The 11-hydroxy derivative is then dissolved in deuterium oxide and reacted with sodium hydroxide to form the deuterated sulfate salt.", "The deuterated sulfate salt is then isolated and purified to obtain Asenapine 11-Hydroxysulfate-13CD3." ] } | |

CAS番号 |

1391745-00-8 |

製品名 |

Asenapine 11-Hydroxysulfate-13CD3 |

分子式 |

C₁₇H₁₆ClNO₅S |

分子量 |

381.83 |

同義語 |

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。